Absence of Proteasome Subunit Inhibition Data Relative to VR23
No peer-reviewed study or patent has reported proteasome inhibition IC50 values for 6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine. The closest structurally characterized analog, VR23 (4-piperazinylquinoline scaffold), potently inhibits trypsin-like (IC50 = 1 nM), chymotrypsin-like (IC50 = 50–100 nM), and caspase-like (IC50 = 3 µM) proteasome activities [1]. In the absence of any head-to-head comparison, no differentiation claim can be made.
| Evidence Dimension | Proteasome subunit inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | VR23: trypsin-like IC50 = 1 nM; chymotrypsin-like IC50 = 50–100 nM; caspase-like IC50 = 3 µM [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | Purified human 20S proteasome; fluorogenic substrate assay [1] |
Why This Matters
Users seeking a proteasome inhibitor with defined subunit selectivity should not select CAS 895639-98-2 based on current evidence; VR23 offers a quantified baseline for the chemotype.
- [1] Pundir S, Vu HY, Solomon VR, McClure R, Lee H. VR23: a quinoline-sulfonyl hybrid proteasome inhibitor that selectively kills cancer via cyclin E-mediated centrosome amplification. Cancer Res. 2015;75(22):4822-4834. View Source
